An In-Depth Technical Guide to 2-Chloro-6-fluorobenzonitrile (CAS 668-45-1)
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzonitrile (CAS 668-45-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-fluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, stemming from the ortho-positioning of chloro, fluoro, and nitrile substituents, impart a distinct reactivity profile that is highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, reactivity, and key applications, with a particular focus on its utility in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights herein are intended to empower researchers to leverage the full synthetic potential of this versatile reagent.
Chemical Identity and Structure
Correctly identifying a chemical reagent is the foundational step for any successful synthesis. 2-Chloro-6-fluorobenzonitrile is known by several synonyms, and its identity is unequivocally confirmed by its CAS number and structural identifiers.
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Common Names: 2-Chloro-6-fluorobenzonitrile, 2-Fluoro-6-chlorobenzonitrile[1]
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IUPAC Name: 2-chloro-6-fluorobenzonitrile[1]
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CAS Number: 668-45-1[2]
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EC Number: 211-571-2[3]
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MDL Number: MFCD00001780[3]
The molecule's structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitrile group at positions 2, 6, and 1, respectively.
Caption: 2D structure of 2-Chloro-6-fluorobenzonitrile.
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SMILES: C1=CC(=C(C(=C1)Cl)C#N)F[1]
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InChI: InChI=1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[1]
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InChIKey: XPTAYRHLHAFUOS-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical properties of a compound are crucial for determining appropriate reaction conditions, purification methods, and storage. 2-Chloro-6-fluorobenzonitrile is a solid at room temperature.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClFN | [2][3] |
| Molecular Weight | 155.56 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal | [4][5] |
| Melting Point | 55-61 °C | [3][4][5] |
| Boiling Point | 104 °C @ 11 mmHg | [3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [4][6] |
| Purity | Typically ≥98% (GC) | [3][5] |
Spectral Data for Structural Elucidation
Structural confirmation and purity assessment rely on spectroscopic analysis. While raw spectral data is beyond the scope of this guide, it is important to note that standard analytical data are available for 2-Chloro-6-fluorobenzonitrile, which are essential for lot-to-lot quality control.
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR data are available and provide definitive confirmation of the molecular structure.[1] The proton NMR will show signals corresponding to the three aromatic protons, while the carbon NMR will show seven distinct signals. The fluorine NMR provides a key signal for the fluorine atom.
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Mass Spectrometry (MS): This technique confirms the molecular weight and fragmentation pattern, which is consistent with the assigned structure.[7]
Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-6-fluorobenzonitrile stems from the orchestrated reactivity of its three functional groups. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes it an excellent precursor for a wide range of more complex molecules.
Key Applications:
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Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[5][8] The unique substitution pattern allows for the strategic introduction of other functional groups to build pharmacophores.
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Agrochemicals: The compound serves as a valuable building block in the development of modern crop protection agents like herbicides and pesticides.[8]
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Polymer Chemistry: It has been used in the synthesis of high-molecular-weight, soluble polyarylether alternating copolymers that possess pendent cyano groups, contributing to advanced materials with specific thermal and mechanical properties.[3][4]
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Cellulose Synthesis Inhibition: It has been identified as an inhibitor of cellulose synthesis, making it a useful tool for biochemical research.[3][4]
Workflow Example: Nucleophilic Aromatic Substitution (SNAr)
The chloro and fluoro substituents can act as leaving groups in SNAr reactions. The fluorine atom is generally a better leaving group than chlorine in SNAr, but the specific outcome can depend on the nucleophile and reaction conditions. The following diagram and protocol illustrate a generalized workflow for the substitution of one of the halogens with a generic nucleophile (Nu⁻).
Caption: General workflow for an SNAr reaction.
Exemplary Protocol: Synthesis of a Substituted Benzonitrile
This protocol provides a self-validating framework for a typical SNAr reaction. The steps are designed to ensure reproducibility and high yield.
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Reagent Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-6-fluorobenzonitrile (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the base or participating in side reactions.
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Solvent and Base Addition (The "Why"): Add a polar aprotic solvent such as DMF or DMSO to dissolve the starting material. These solvents are ideal for SNAr as they solvate the cation of the base, leaving the anion more nucleophilic. Add a suitable base (e.g., K₂CO₃, 1.5 eq) if the nucleophile is a weak acid (like a phenol or amine) to deprotonate it in situ, generating the active nucleophile.
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Nucleophile Addition (The "Why"): Add the nucleophile (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the limiting starting material.
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Reaction Conditions (The "Why"): Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). SNAr reactions are often slow at room temperature, and heating provides the necessary activation energy. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
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Workup and Extraction (The "Why"): Upon completion, cool the reaction to room temperature and pour it into water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (like the base). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product will preferentially move into the organic layer.
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Purification (The "Why"): Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to isolate the desired product from any unreacted starting materials or byproducts.
Safety and Handling
2-Chloro-6-fluorobenzonitrile is a toxic and irritant compound. Strict adherence to safety protocols is mandatory.[9][10]
GHS Hazard Classification: [1][3]
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Acute Toxicity (Oral, Dermal, Inhalation): Harmful/Toxic[1][3][11]
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Eye Irritation: Causes serious eye irritation[3]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3]
Hazard and Precautionary Statements:
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H-Codes: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]
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P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][10]
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or face shield.[3][9]
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
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Respiratory Protection: Use in a well-ventilated fume hood. For handling larger quantities or when dust may be generated, a dust mask (e.g., N95) or a respirator is required.[3]
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Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.[10]
Storage and Handling:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][12]
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Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[12]
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Minimize dust generation and accumulation.[9]
First Aid Measures:
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Inhalation: Remove the person to fresh air. Call a POISON CENTER or doctor.[9][10]
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][10]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9][10]
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Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[9][10]
Conclusion
2-Chloro-6-fluorobenzonitrile is a cornerstone intermediate for synthetic chemists in the pharmaceutical and material science sectors. Its well-defined physicochemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution, make it an invaluable tool for constructing complex molecular frameworks. Understanding its properties, applications, and the necessary safety precautions, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
References
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2-Chloro-6-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-6-Fluorobenzonitrile. (n.d.). Methylamine Supplier. Retrieved from [Link]
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025, August 7). ResearchGate. Retrieved from [Link]
- Process for producing 2,6-difluorobenzonitrile. (n.d.). Google Patents.
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2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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